molecular formula C22H16FNO4S B2871077 [4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114653-25-6

[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2871077
CAS No.: 1114653-25-6
M. Wt: 409.43
InChI Key: FXGVQRYTYCMCFY-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. The thiazine ring in this compound is substituted with a fluorophenyl group and a methoxyphenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of fluorinated pyrazoles involves a two-step reaction: the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzothiazine ring which is a seven-membered ring with four carbon atoms, two nitrogen atoms, and one sulfur atom. This ring is substituted with a fluorophenyl group and a methoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other benzothiazine derivatives. For example, benzothiazines can undergo reactions with various nucleophiles and electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the fluorine atom could increase the compound’s stability and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The development of novel synthetic methodologies enables the creation of derivatives with potential applications in material science and drug development. For instance, a study detailed the synthesis of novel compounds through electrochemical processes, showcasing an innovative approach to chemical synthesis which could be applicable to the synthesis of complex molecules including benzothiazin derivatives (Largeron & Fleury, 1998).
  • Another research highlighted the synthesis, crystal structure, and DFT study of compounds featuring fluoro and boric acid ester groups. These studies provide insights into the molecular structures and electronic properties of fluorinated compounds, which could be relevant for understanding the properties of benzothiazin derivatives (P.-Y. Huang et al., 2021).

Application in Fluorescent Probes and Photostability

  • Research on fluorophores highlighted the synthesis of fluorinated compounds that show enhanced photostability and improved spectroscopic properties. Such findings are crucial for the development of advanced materials and imaging agents, where benzothiazin derivatives could potentially be applied (Woydziak, Fu, & Peterson, 2012).
  • A study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole demonstrated their application as fluorescent probes for sensing magnesium and zinc cations. This highlights the potential of benzothiazin derivatives in developing sensitive and selective sensors for metal ions (Tanaka et al., 2001).

Antitumour and Antimicrobial Activities

  • Compounds related to benzothiazin derivatives have been evaluated for their antitumour and antimicrobial activities, indicating the potential medicinal applications of such molecules. For instance, the synthesis and antitumour activity of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone suggest its capability in inhibiting the proliferation of cancer cell lines (Zhi-hua Tang & W. Fu, 2018).

Future Directions

The future research on this compound could involve studying its biological activities, optimizing its synthesis, and investigating its mechanism of action. It could also involve designing and synthesizing analogs with improved properties .

Properties

IUPAC Name

[4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGVQRYTYCMCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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